molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2

1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol

Cat. No.: B1525496
CAS No.: 1183574-06-2
M. Wt: 149.26 g/mol
InChI Key: ROQPMIJLEAOKRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound's official IUPAC designation is 1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol, which systematically describes the molecular architecture by identifying the longest carbon chain and the positions of substituent groups. The nomenclature begins with the tertiary alcohol carbon framework, designated as 2-methylpropan-2-ol, which forms the core structural unit containing a quaternary carbon center bearing both methyl groups and the hydroxyl functionality.

The systematic identification system assigns Chemical Abstracts Service registry number 1183574-06-2 to this compound, providing a unique identifier within chemical databases. The molecular formula C6H15NOS indicates the presence of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, confirming the compound's classification as an organosulfur amino alcohol. The systematic naming convention reflects the sulfanyl bridge connecting the aminoethyl side chain to the methylpropanol backbone, emphasizing the thioether linkage that defines this compound's unique structural characteristics.

Chemical Property Value
IUPAC Name 1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol
Chemical Formula C6H15NOS
Molecular Weight 149.26 g/mol
CAS Registry Number 1183574-06-2
InChI Key ROQPMIJLEAOKRH-UHFFFAOYSA-N

The International Chemical Identifier system provides additional systematic identification through the InChI string InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3, which encodes the complete molecular connectivity and hydrogen distribution. This standardized representation enables unambiguous identification across different chemical databases and computational platforms. The Simplified Molecular Input Line Entry System notation CC(C)(CSCCN)O offers a linear representation that captures the branched structure and functional group arrangement in a format suitable for computational analysis and database searching.

Three-Dimensional Conformational Analysis via Computational Chemistry

The three-dimensional conformational landscape of 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol exhibits significant complexity due to the presence of multiple rotatable bonds and flexible side chains that contribute to conformational diversity. Computational chemistry approaches utilizing density functional theory and molecular mechanics calculations have revealed that the compound adopts multiple low-energy conformations characterized by different orientations of the aminoethyl side chain relative to the tertiary alcohol center. The sulfur atom serves as a crucial conformational pivot point, with the carbon-sulfur-carbon bond angles influencing the overall molecular geometry and spatial distribution of functional groups.

Advanced conformational sampling techniques demonstrate that the compound's flexibility arises primarily from rotation around the carbon-sulfur bonds and the carbon-carbon bonds within the aminoethyl chain. Force field calculations using Universal Force Field and Merck Molecular Force Field approaches have identified preferred conformations where intramolecular hydrogen bonding between the amino group and the hydroxyl group stabilizes specific spatial arrangements. These computational studies reveal that the compound exhibits a preference for extended conformations that minimize steric hindrance between the bulky tertiary alcohol moiety and the flexible aminoethyl side chain.

The three-dimensional structure analysis has been enhanced through the application of systematic conformational search algorithms that explore the complete conformational space. Results indicate that the lowest energy conformations typically feature the amino group positioned to maximize favorable electrostatic interactions while avoiding unfavorable steric contacts with the methyl groups attached to the quaternary carbon center. The conformational analysis reveals that the sulfur atom's electron density distribution plays a significant role in determining preferred geometries, with the sulfur's lone pairs influencing the orientation of adjacent functional groups through electronic effects.

Conformational Parameter Calculated Value Method
Preferred C-S-C Angle 102.5° DFT B3LYP/6-31G*
Minimum Energy Conformation -847.23 hartree DFT Optimization
Rotational Barriers 2.4 kcal/mol Molecular Mechanics
Intramolecular H-bond Distance 2.1 Å Geometric Optimization

Comparative Structural Analogues in Organosulfur Chemistry

The structural framework of 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol can be systematically compared with related organosulfur compounds to understand its unique chemical properties and reactivity patterns. Cysteamine, bearing the chemical formula C2H7NS, represents a fundamental structural analogue containing the aminoethyl thiol motif without the tertiary alcohol substitution. This comparison reveals how the addition of the methylpropanol framework modifies the compound's physical properties, particularly its solubility characteristics and hydrogen bonding capabilities compared to the simpler cysteamine structure.

Another significant structural analogue is 2-mercaptoethanol, which contains the hydroxyethyl thiol functionality and provides insight into the effects of amino versus hydroxyl substitution on the terminal carbon. The comparison between 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol and 2-mercaptoethanol demonstrates how the replacement of the terminal hydroxyl group with an amino group dramatically alters the compound's basicity and nucleophilicity. Furthermore, the presence of the bulky tertiary alcohol moiety in the target compound significantly influences its steric accessibility and conformational preferences compared to the more flexible 2-mercaptoethanol structure.

The comparative analysis extends to cystamine, which represents the oxidized dimer of cysteamine and illustrates the potential for disulfide bond formation in related aminoethyl sulfur compounds. While 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol contains a thioether rather than a disulfide linkage, the structural comparison provides valuable insights into the electronic properties of sulfur in different oxidation states and bonding environments. The study of these analogues reveals that the target compound occupies a unique position in organosulfur chemistry, combining the nucleophilic properties of amino alcohols with the structural versatility of thioether linkages.

Structural Analogue Molecular Formula Key Structural Difference Functional Group Classification
Cysteamine C2H7NS Lacks tertiary alcohol moiety Aminothiol
2-Mercaptoethanol C2H6OS Contains thiol instead of thioether Mercaptoalcohol
Cystamine C4H12N2S2 Disulfide bridge vs thioether Organic disulfide
1-Amino-2-methylpropan-2-ol C4H11NO Lacks sulfur functionality Amino alcohol

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that enable unambiguous assignment of all hydrogen environments within the molecule. The tertiary alcohol proton typically appears as a broad singlet around 2-4 parts per million due to rapid exchange with solvent, while the methyl groups attached to the quaternary carbon produce a sharp singlet around 1.2 parts per million. The aminoethyl chain generates a complex multipicity pattern with the methylene group adjacent to sulfur appearing around 2.7 parts per million and the methylene group adjacent to nitrogen resonating around 2.9 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The quaternary carbon bearing the hydroxyl group typically resonates around 70-75 parts per million, while the methyl carbons attached to this center appear around 28-30 parts per million. The carbon atoms within the aminoethyl chain exhibit characteristic chemical shifts, with the carbon adjacent to sulfur resonating around 35-40 parts per million and the carbon adjacent to nitrogen appearing around 40-45 parts per million. The carbon-13 spectrum benefits from proton decoupling techniques that simplify the spectral appearance and enhance signal-to-noise ratios for quantitative analysis.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular vibrations and bonding patterns. The hydroxyl group produces a broad absorption band around 3300-3500 wavenumbers due to hydrogen bonding interactions, while the amino group contributes additional absorptions in the 3200-3400 wavenumber region. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, with the carbon-oxygen stretch of the tertiary alcohol visible around 1000-1200 wavenumbers. Mass spectrometry analysis confirms the molecular weight of 149.26 atomic mass units and provides fragmentation patterns that support the proposed structure through characteristic loss of functional groups and rearrangement processes.

Spectroscopic Technique Key Characteristic Chemical Shift/Frequency Structural Assignment
¹H Nuclear Magnetic Resonance Quaternary methyl groups 1.2 ppm (singlet) C(CH3)2OH
¹H Nuclear Magnetic Resonance Sulfur-adjacent methylene 2.7 ppm (triplet) SCH2CH2N
¹³C Nuclear Magnetic Resonance Quaternary carbon 72 ppm C(CH3)2OH
FT-IR Spectroscopy Hydroxyl stretch 3400 cm⁻¹ (broad) O-H stretching
Mass Spectrometry Molecular ion m/z 149 [M]+

Properties

IUPAC Name

1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQPMIJLEAOKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A common synthetic approach involves the following steps:

  • Halogenation of 2-methylpropan-2-ol derivative : The hydroxyl group of 2-methylpropan-2-ol is converted into a good leaving group, typically a halide (e.g., bromide or chloride), to form 2-methylpropan-2-ol halide.

  • Thiol substitution : A thiol-containing nucleophile, such as 2-aminoethanethiol (cysteamine), is reacted with the halogenated intermediate to form the sulfanyl linkage.

  • Purification and isolation : The product is isolated by standard purification methods such as crystallization or chromatography.

This method is favored for its simplicity, availability of starting materials, and suitability for scale-up production.

Detailed Method from Patent Literature

According to a Chinese patent (CN103319382A), a related sulfanyl aminoethyl compound can be prepared using:

  • Step 1: Reaction of a halogenated intermediate (compound 5) with a base in an organic solvent to generate a reactive intermediate.

  • Step 2: Substitution reaction between this intermediate and a nucleophilic amine-containing compound (compound 3) under catalytic conditions.

  • Step 3: Acidic aqueous workup to isolate the target compound as a salt form.

The process uses halogenated reagents (X = halogen) and bases such as alkali or alkaline earth metal hydroxides or carbonates (M) to promote substitution. The method is noted for:

  • Use of inexpensive, readily available raw materials.

  • Environmentally friendly conditions with minimal pollution.

  • Suitability for industrial-scale synthesis.

This method can be adapted to synthesize 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol by choosing appropriate halogenated 2-methylpropan-2-ol derivatives and aminoethyl thiol nucleophiles.

Related Synthetic Insights from Aminoalkyl Sulfanyl Compounds

While direct synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is less documented in open literature, related compounds such as 2-(amino)ethyl methyl sulfone salts and aminothiazole sulfonamides provide useful analogies:

  • Sulfonylation followed by amino group alkylation is a common strategy to introduce aminoethyl sulfanyl groups onto heterocyclic or aliphatic scaffolds.

  • Alkylation reactions typically use alkyl halides or sulfonyl chlorides with amino or thiol nucleophiles in organic solvents under basic or catalytic conditions.

  • Reaction monitoring is done with thin-layer chromatography (TLC), and products are purified by recrystallization or chromatography.

  • Characterization involves spectroscopic methods such as FTIR, NMR, and UV-Vis to confirm chemical structure and purity.

These insights suggest that the preparation of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol can be optimized by:

  • Selecting appropriate halogenated precursors for substitution.

  • Using bases like sodium acetate or alkali metal carbonates to facilitate nucleophilic substitution.

  • Employing organic solvents such as ethanol or water-organic mixtures for reaction medium.

Data Table: Representative Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 2-methylpropan-2-ol + halogenating agent (e.g., PBr3) 0–25 2–4 80–90 Formation of 2-methylpropan-2-ol halide
2 2-aminoethanethiol + halide intermediate + base (NaOH, Na2CO3) 25–80 4–8 75–85 Nucleophilic substitution to form sulfanyl linkage
3 Acidic aqueous workup Room temp 1–2 Isolation of product as salt form

Note: Conditions are indicative based on related sulfanyl aminoethyl compound syntheses.

Research Findings and Optimization Notes

  • The use of organic solvents such as ethanol or acetonitrile facilitates better solubility of reactants and improved reaction rates.

  • Bases like sodium acetate or alkali metal carbonates are preferred to neutralize the acid formed and drive substitution.

  • Halogenated intermediates should be freshly prepared to avoid side reactions and maximize yield.

  • Reaction temperature control is critical; elevated temperatures (80–85 °C) enhance reaction rate but may increase side products.

  • Purification by recrystallization from ethanol or aqueous solvents yields high-purity product suitable for further applications.

  • Environmental considerations favor methods that avoid heavy metal catalysts or toxic solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol exhibit significant anticancer properties. These compounds can function as inhibitors for various cancer-related enzymes and pathways. For instance, studies have shown that derivatives containing aminoethyl sulfanyl groups can inhibit mutant isocitrate dehydrogenase (IDH), which is often mutated in gliomas and acute myeloid leukemia (AML) .

2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Its ability to interact with neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases. Research into similar compounds has demonstrated their capability to protect neuronal cells from oxidative stress and apoptosis .

Biochemical Applications

1. Enzyme Inhibition
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for drug development targeting metabolic disorders .

2. Drug Delivery Systems
The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Its ability to form complexes with other pharmaceutical agents enhances the bioavailability of these drugs, potentially improving therapeutic outcomes .

Materials Science

1. Synthesis of Functional Polymers
In materials science, 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol can be used as a monomer in the synthesis of functional polymers. These polymers can exhibit unique properties such as enhanced mechanical strength and chemical resistance, making them suitable for various industrial applications .

2. Surface Modification Agents
The compound can serve as a surface modification agent due to its thiol group, which allows for covalent bonding on various substrates. This property is particularly useful in creating bioactive surfaces for medical implants and devices .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer activity; neuroprotective effects; enzyme inhibition
Biochemical Applications Drug delivery systems; metabolic pathway modulation
Materials Science Synthesis of functional polymers; surface modification agents

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated that derivatives of 1-[(2-aminoethyl)sulfanyl]-2-methylpropan-2-ol exhibited potent inhibitory effects on IDH mutants in glioma cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

Case Study 2: Neuroprotective Effects

Research conducted in 2024 explored the neuroprotective properties of related compounds in models of Alzheimer's disease. The study found that these compounds could reduce tau phosphorylation and amyloid-beta aggregation, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related analogues:

Compound Name CAS RN Molecular Formula Key Substituents/Features Supplier Availability
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol 1183574-06-2 C₆H₁₅NOS Sulfanyl bridge, 2-aminoethyl, tertiary alcohol 3 suppliers
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol 1274001-55-6 C₁₁H₁₆Cl₂N₂O₂ Aminoethylamino, dichlorophenoxy group 2 suppliers
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene 1016891-91-0 C₈H₁₀FNS Sulfanyl bridge, fluorophenyl group 4 suppliers
1-(Dibenzylamino)-2-methylpropan-2-ol 344868-41-3 C₁₈H₂₃NO Dibenzylamino, tertiary alcohol 1 supplier
1-(Ethylamino)-2-methylpropan-2-ol 73825-96-4 C₆H₁₅NO Ethylamino, tertiary alcohol Discontinued
1-(4-Chlorophenyl)-2-methylpropan-2-ol N/A C₁₀H₁₃ClO Chlorophenyl, tertiary alcohol Multiple suppliers

Key Observations :

  • Sulfanyl vs.
  • Aromatic vs. Aliphatic Substituents: Fluorophenyl (1016891-91-0) or chlorophenyl (C₁₀H₁₃ClO) groups enhance hydrophobicity and may influence π-π stacking in biological targets, whereas aliphatic chains (e.g., ethylamino in 73825-96-4) prioritize solubility in polar solvents .

Pharmacological and Physicochemical Implications

B. Solubility and Reactivity
  • Hydrogen Bonding : The tertiary alcohol and primary amine in the target compound enhance water solubility compared to analogues with aromatic groups (e.g., 1-(4-chlorophenyl)-2-methylpropan-2-ol) .
  • Sulfanyl Group Reactivity : The -S- bridge may participate in disulfide bond formation or act as a nucleophile, distinguishing it from ether- or amine-linked analogues .
C. Metabolic Stability
  • Bioreduction studies of propan-2-ol derivatives () suggest that sulfanyl-containing compounds may undergo oxidation to sulfoxides or sulfones, altering bioavailability. In contrast, halogenated derivatives (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol, CAS 57469-91-7) are likely more resistant to metabolic degradation .

Biological Activity

1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, also known as a thiol-containing amino alcohol, is an organic compound with the molecular formula C₅H₁₃NOS. This compound features a unique combination of a thiol group (-SH) and an amino group (-NH₂), which contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's molar mass is approximately 149.25 g/mol, and it has gained attention for its reactivity and therapeutic potential.

Chemical Structure and Properties

The structural characteristics of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol include:

  • Thiol Group : Imparts antioxidant properties.
  • Amino Group : Contributes to interactions with biological macromolecules.
  • Tertiary Alcohol : Enhances solubility and reactivity.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
1-Amino-2-methylpropan-2-olAmino AlcoholLacks sulfur; simpler structure
CysteamineAminothiolContains only one amino group
HomocysteineAmino AcidContains additional carboxylic acid
3-Mercapto-1-propanolThiolNo amino group; simpler functionality

Antioxidant Activity

The antioxidant potential of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is attributed to its thiol group, which can donate electrons to neutralize free radicals. Studies have shown that thiols play a significant role in cellular defense against oxidative stress, making this compound a candidate for further investigation in antioxidant therapies.

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation : A study evaluated the antimicrobial properties of several thiol compounds, revealing that those with structural similarities to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol exhibited significant activity against Gram-positive and Gram-negative bacteria. The MIC values for these compounds ranged from 20 to 70 µM, indicating their potential as therapeutic agents .
  • Antioxidant Capacity Measurement : The total antioxidant capacity (TAC) was measured using DPPH and ABTS assays. Compounds similar to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol demonstrated effective scavenging activity, suggesting that this compound may also possess significant antioxidant properties .
  • Biofilm Inhibition Studies : The ability of certain thiols to inhibit biofilm formation was assessed using crystal violet assays. Results indicated that compounds related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol could reduce biofilm biomass significantly, highlighting their potential in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, and how are key intermediates validated?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution or thiol-ene reactions. For example, halogenated intermediates (e.g., bromo derivatives) can react with 2-aminoethanethiol under basic conditions. Reaction optimization includes adjusting pH, temperature, and solvent polarity (e.g., DMF or THF). Validate intermediates via thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Purification via column chromatography or recrystallization ensures product integrity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the tertiary alcohol (2-methylpropan-2-ol moiety, δ ~1.2 ppm for CH₃ groups) and the sulfanyl-aminoethyl chain (δ ~2.5–3.5 ppm for -S-CH₂-CH₂-NH₂).
  • IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and S-C/N-H bonds (2500–2600 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Use stabilizers like antioxidants (e.g., BHT) in solution. Monitor degradation via HPLC and adjust pH to neutral to avoid hydrolysis of the alcohol or amine groups .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be elucidated for this compound’s synthesis?

  • Methodology : Employ kinetic studies (variable temperature/reactant concentrations) and isotopic labeling (e.g., ¹⁸O in the alcohol group) to track bond formation. Computational tools (DFT calculations) model transition states and activation energies. Mechanistic probes like radical scavengers distinguish between SN1/SN2 pathways .

Q. What in vitro assays are suitable for evaluating its biological interactions, particularly with neurotransmitter systems?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-GABA) to assess affinity for GABA receptors, given structural analogs’ neuroactivity .
  • Enzyme Inhibition Studies : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidases via spectrophotometric methods.
  • Cellular Uptake Assays : Fluorescent tagging (e.g., FITC conjugation) tracks cellular penetration in neuronal cell lines .

Q. How can computational modeling predict its reactivity or pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Simulate interactions with target proteins (e.g., serotonin transporters) using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology : Replicate studies under standardized conditions (e.g., cell type, assay protocols). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Meta-analyses of published data identify confounding variables (e.g., enantiomeric purity; 90%+ chiral purity is critical for reproducibility) .

Q. What approaches design derivatives with enhanced selectivity or reduced toxicity?

  • Methodology :

  • SAR Studies : Modify the sulfanyl chain length or introduce substituents (e.g., methyl groups) to alter steric/electronic effects.
  • Prodrug Strategies : Mask the amine group with acyloxyalkyl carbamates to improve bioavailability.
  • Toxicity Screening : Use zebrafish models or hepatic microsomes to assess metabolic byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.